(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8OS/c1-12-16(27-23-22-12)17(26)25-8-6-24(7-9-25)15-10-14(19-11-20-15)21-13-4-2-3-5-18-13/h2-5,10-11H,6-9H2,1H3,(H,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUMSSLRDURTGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is pyruvate kinase , an enzyme that plays a crucial role in glycolysis. By inhibiting this enzyme, the compound can disrupt the energy production process in cells.
Mode of Action
The compound interacts with its target, pyruvate kinase, by binding to its active site and inhibiting its enzymatic activity. This inhibition disrupts the conversion of phosphoenolpyruvate to pyruvate, a key step in the glycolysis pathway.
Biochemical Pathways
The compound affects the glycolysis pathway by inhibiting pyruvate kinase. This inhibition disrupts the final step of glycolysis, preventing the production of pyruvate and ATP. The downstream effects of this disruption can include decreased energy production and potentially cell death, particularly in cells that rely heavily on glycolysis for energy.
Pharmacokinetics
This suggests that the compound may have good bioavailability and can cross cellular membranes to interact with its targets.
Result of Action
The inhibition of pyruvate kinase by this compound can lead to decreased energy production in cells, potentially leading to cell death. This makes the compound potentially useful as a fungicide and for the treatment of cancer, as cancer cells often rely heavily on glycolysis for energy.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other substances, such as other drugs or chemicals, can potentially interact with the compound and affect its action.
Biological Activity
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex molecule that incorporates a thiadiazole moiety and a piperazine structure, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
1. Structural Overview
The compound features:
- Thiadiazole Moiety : Known for various biological activities including antimicrobial and anticancer effects.
- Piperazine Linker : Enhances pharmacological properties and bioavailability.
This structural combination suggests potential efficacy in targeting multiple biological pathways.
2.1 Anticancer Activity
Research indicates that derivatives of thiadiazole exhibit significant anticancer properties. For instance:
- A study demonstrated that compounds with a similar thiadiazole structure showed IC50 values as low as 12.5 µM against breast cancer MCF-7 cells and 0.2 µM against lung A549 cells .
- The introduction of electron-withdrawing groups like chlorine on the thiadiazole scaffold significantly enhances cytotoxic activity .
2.2 Antimicrobial Activity
The compound's potential antimicrobial effects have been evaluated:
- Thiadiazole derivatives have shown promising antibacterial activity against various strains such as Vibrio cholera and Bacillus subtilis, with some compounds exhibiting significant inhibition at low concentrations .
2.3 Antiepileptic Activity
The anticonvulsant properties of related thiadiazole compounds were assessed using the PTZ and MES models:
- Certain derivatives demonstrated up to 83% inhibition at a dosage of 20 mg/kg , indicating strong anticonvulsant activity with minimal toxicity .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific protein kinases, which play critical roles in cancer cell proliferation .
- Receptor Modulation : The piperazine moiety may enhance interaction with various receptors, potentially modulating neurotransmitter systems or cytokine signaling pathways.
4.1 Synthesis and Evaluation
A systematic approach was employed to synthesize derivatives of the compound, followed by biological evaluation:
- In one study, synthesized piperazine-thiadiazole analogs were tested for their antibacterial properties against E. coli, showing significant activity with binding affinities supporting their efficacy .
4.2 Comparative Studies
Comparative studies involving similar compounds highlighted the importance of substituents on the piperazine ring:
- Variations in substituents resulted in altered potency against cancer cell lines, emphasizing structure–activity relationships (SAR) in drug design .
5. Summary Table of Biological Activities
6. Conclusion
The compound This compound exhibits a range of biological activities including anticancer, antimicrobial, and antiepileptic effects. The integration of thiadiazole and piperazine structures enhances its pharmacological potential, making it a valuable candidate for further research and development in medicinal chemistry.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s 1,2,3-thiadiazole ring distinguishes it from related derivatives. For example, the compound 2-((6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (CAS: 954663-11-7) contains a thiazole ring (a five-membered ring with one sulfur and one nitrogen) instead of a thiadiazole (two nitrogens and one sulfur).
Piperazine and Pyrimidine Substituents
The piperazine group in the target compound is substituted with a pyrimidine-pyridin-2-ylamino system, whereas CAS 954663-11-7 features a phenyl-substituted piperazine. The pyrimidine ring in the target compound may enhance hydrogen-bonding capabilities compared to the pyridazine ring in CAS 954663-11-7, which lacks a nitrogen at the 4-position .
Isomerization and Stability
Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines (e.g., derivatives 7 and 9 in ) undergo isomerization under specific conditions, forming pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (6 and 8 ). While the target compound lacks a triazolo-pyrimidine system, its pyrimidine-piperazine-thiadiazole scaffold may exhibit conformational flexibility or tautomerism, impacting stability and reactivity .
Comparative Analysis of Physicochemical Properties
Research Findings and Functional Implications
- Bioactivity: While biological data for the target compound are unavailable, structurally related compounds like CAS 954663-11-7 and pyrazolopyrimidines are often explored as kinase inhibitors or antimicrobial agents.
- Synthetic Challenges : The synthesis of pyrazolotriazolopyrimidines () involves multi-step reactions and isomerization control, implying that the target compound’s synthesis may require careful optimization of reaction conditions to avoid byproducts .
- Solubility and ADME : The piperazine moiety in both the target compound and CAS 954663-11-7 may improve aqueous solubility compared to purely aromatic systems, though the thiadiazole’s lipophilicity could offset this advantage .
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis involves multi-step reactions:
- Thiadiazole formation : Cyclization via [2+3] cycloaddition or thioamide precursors (e.g., Appel salt reactions for thiadiazole rings ).
- Piperazine-pyrimidine coupling : Nucleophilic aromatic substitution or palladium-catalyzed C-N coupling (e.g., Buchwald-Hartwig conditions ).
- Methanone linkage : Use of carbonylating agents like triphosgene. Key considerations include solvent selection (ethanol/DMF for reflux ), protecting groups for amines, and purification via column chromatography or recrystallization (DMF-EtOH mixtures ).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR : Thiadiazole methyl group (δ ~2.5 ppm, singlet), piperazine protons (δ 2.5–3.5 ppm), pyrimidine/pyridine aromatic signals (δ 7.0–8.5 ppm).
- IR : Carbonyl stretch (C=O, 1650–1700 cm⁻¹).
- Mass spectrometry : HRMS for molecular weight confirmation.
- HPLC : Purity assessment (e.g., RP-HPLC with retention times ~12 min ).
Q. What in vitro assays are appropriate for initial biological evaluation?
- Kinase inhibition : Fluorescence-based or radiometric assays (e.g., ADP-Glo™) using recombinant kinases (EGFR, VEGFR).
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Antimicrobial activity : Broth microdilution for MIC values against bacterial/fungal strains .
Advanced Research Questions
Q. How can researchers optimize the yield of the piperazine-pyrimidine coupling step?
- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) for C-N coupling .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 h ).
- Workup strategies : Acid-base extraction to isolate the product from unreacted amines.
Q. How can contradictions in reported biological activity data be resolved?
- Standardization : Use identical cell lines, controls, and assay protocols (e.g., ATP concentration in kinase assays).
- Orthogonal validation : Combine enzymatic assays with cellular viability studies .
- Impurity analysis : HPLC-MS to rule out degradation products .
- Meta-analysis : Compare structural analogs (e.g., pyrimidine-thiazole derivatives ) to identify activity trends.
Q. What computational methods predict the compound’s binding mode to kinases?
- Molecular docking : Use crystal structures (e.g., PDB entries similar to ) to model interactions.
- Molecular dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories in GROMACS).
- QSAR : Develop models using pyrimidine-thiazole analogs to predict IC50 values .
- Free energy calculations : MM/PBSA to estimate binding affinities .
Q. How can structural modifications improve pharmacokinetic properties?
- Solubility enhancement : Introduce morpholine sulfonyl groups (e.g., ) or PEG chains.
- Metabolic stability : Replace labile methyl groups with halogens or bioisosteres (e.g., oxadiazole instead of thiadiazole ).
- Prodrug strategies : Esterification of polar groups for improved absorption.
Methodological Tables
Q. Table 1: Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Yield Optimization Tips | Reference |
|---|---|---|---|
| Thiadiazole formation | Appel salt, EtOH reflux | Use anhydrous conditions | |
| Piperazine coupling | Pd(OAc)₂, Xantphos, DMF, 80°C | Microwave assistance (150 W) | |
| Methanone linkage | Triphosgene, DCM, 0°C | Slow addition to prevent overheating |
Q. Table 2: Biological Assay Conditions
| Assay Type | Protocol Highlights | Positive Controls | Reference |
|---|---|---|---|
| Kinase inhibition | 10 µM ATP, 30 min incubation | Staurosporine | |
| Cytotoxicity (MTT) | 48 h incubation, λ = 570 nm | Doxorubicin | |
| Antimicrobial | Mueller-Hinton broth, 24 h | Ciprofloxacin |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
